molecular formula C13H8Cl2N2O3S2 B7875708 5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride

5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride

Cat. No.: B7875708
M. Wt: 375.3 g/mol
InChI Key: YLEPHZXOBCCDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a sulfonyl chloride group, and a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction conditions, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: : The compound can be reduced to remove the sulfonyl chloride group.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Sulfonic acids.

  • Reduction: : Compounds lacking the sulfonyl chloride group.

  • Substitution: : Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: can be compared to other similar compounds, such as:

  • 5-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride

  • 5-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride

  • 5-{[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride

These compounds differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3S2/c14-9-3-1-8(2-4-9)13-16-11(20-17-13)7-10-5-6-12(21-10)22(15,18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEPHZXOBCCDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC3=CC=C(S3)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.